![molecular formula C10H16ClN B2605347 (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride CAS No. 2445759-74-8](/img/structure/B2605347.png)
(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride
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Overview
Description
“(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride” is a chemical compound with the molecular formula C9H13N . It is used for proteomics research .
Synthesis Analysis
The synthesis of a similar compound, (1r,2r,6s,7s)-4-(1-phenylethyl)-4-azatricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione, has been reported . The desired monomer was successfully prepared from exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA) and 1-phenylethylamine . The obtained monomer exhibited good reactivity in ROMP polymerization over the 1st generation Grubbs catalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H13N . More detailed structural analysis would require additional data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
The molecular weight of this compound is 135.21 . Other physical and chemical properties such as boiling point, density, etc., are not available in the current search results.Scientific Research Applications
Polymer Chemistry and Metathesis Polymerization
Background: EN300-26975724 is a racemic monomer synthesized from exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA) and 1-phenylethylamine. Its metathesis polymerization has been investigated, yielding a high molecular weight, soluble, and amorphous polymer.
Significance:- The realized approach provides an efficient route for synthesizing optically active polymers based on exo-NDA and chiral amines .
Catalysis and Catalysts
Background: EN300-26975724’s structure suggests potential catalytic applications due to its unique bicyclic framework.
Significance:- Researchers have explored its use as a ligand or catalyst precursor in various reactions, including asymmetric transformations and ring-opening polymerizations .
Materials Science and Membrane Technology
Background: EN300-26975724’s compact structure and amine functionality make it interesting for materials applications.
Significance:- Investigations into its membrane-forming properties and potential as a building block for novel materials are ongoing .
Drug Discovery and Medicinal Chemistry
Background: EN300-26975724’s scaffold resembles certain natural products and pharmaceuticals.
Significance:- Researchers explore its potential as a starting point for designing new drugs or as a scaffold for targeted drug delivery systems .
Organic Synthesis and Chemical Transformations
Background: EN300-26975724’s strained bicyclic system presents opportunities for novel synthetic routes.
Significance:- It has been used in the synthesis of complex molecules and as a building block for functionalized derivatives .
Polymer Membranes for Fuel Cells
Background: EN300-26975724’s solubility and amorphous nature make it relevant for fuel cell applications.
Significance:Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9?,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRIGVBJOCQJAF-LWUACZIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride |
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